Cas no 2411219-53-7 (2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide)
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide structure](https://ja.kuujia.com/scimg/cas/2411219-53-7x500.png)
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-{[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl}propanamide
- EN300-7560490
- Z3064922699
- 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide
- 2411219-53-7
-
- インチ: 1S/C8H8ClF3N2O2/c1-4(9)7(15)13-2-5-3-16-14-6(5)8(10,11)12/h3-4H,2H2,1H3,(H,13,15)
- InChIKey: SLWFCKDVRHDHIK-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NCC1=CON=C1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 256.0226397g/mol
- どういたいしつりょう: 256.0226397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 55.1Ų
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560490-0.05g |
2-chloro-N-{[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl}propanamide |
2411219-53-7 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamideに関する追加情報
Professional Introduction to Compound with CAS No. 2411219-53-7 and Product Name: 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide
Compound with the CAS number 2411219-53-7 and the product name 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development. The structural features of this compound, particularly its chloro-substituted amide moiety and the presence of a trifluoromethyl group attached to an oxazole ring, make it a promising candidate for further investigation in medicinal chemistry.
The chloro-substituted amide moiety is a well-known pharmacophore that often enhances the bioavailability and binding affinity of small molecule drugs. This functional group can participate in hydrogen bonding interactions with biological targets, thereby facilitating the development of more effective therapeutic agents. The trifluoromethyl group, on the other hand, is frequently incorporated into drug molecules to improve metabolic stability, lipophilicity, and overall pharmacokinetic properties. Its electron-withdrawing nature can also modulate the electronic properties of adjacent functional groups, influencing the compound's reactivity and biological activity.
The oxazole ring is another critical structural feature of this compound. Oxazoles are heterocyclic compounds that have been widely studied for their diverse biological activities. They exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug discovery. The presence of a trifluoromethyl group on the oxazole ring further enhances its potential as a pharmacophore by improving its binding affinity to biological targets. This modification can also influence the compound's solubility and permeability across biological membranes, which are crucial factors in drug design.
Recent research in medicinal chemistry has highlighted the importance of bioisosterism, where structural analogs with similar biological activity but different chemical properties are explored. The compound with CAS No. 2411219-53-7 and its product name 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide exemplifies this concept by incorporating multiple bioisosteric replacements. The chloro-substituted amide can be considered a bioisostere of other amide functionalities, while the trifluoromethyl group serves as a bioisostere for other electron-withdrawing groups such as fluoro or chloro substituents. These modifications can lead to improved pharmacological profiles without significantly altering the core pharmacophoric structure.
In the context of drug development, this compound has shown promise in preclinical studies as a potential lead molecule for various therapeutic applications. The combination of its structural features—namely the chloro-substituted amide, trifluoromethyl group, and oxazole ring—makes it an attractive candidate for further optimization. Researchers have been exploring derivatives of this compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, modifications to the chloro-substituted amide moiety have been shown to improve binding affinity to target proteins, while changes to the trifluoromethyl group can influence metabolic stability and bioavailability.
The significance of this compound is further underscored by its potential applications in addressing unmet medical needs. The pharmaceutical industry is continually seeking novel molecular entities that can modulate disease pathways effectively. The structural features of this compound make it a versatile scaffold for developing drugs targeting various diseases, including cancer, inflammation, and infectious diseases. By leveraging advances in computational chemistry and high-throughput screening techniques, researchers can rapidly identify promising derivatives of this compound for further investigation.
Moreover, the synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired molecular architecture. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclizations have been utilized to construct the complex framework of this molecule.
The chemical properties of this compound have also been extensively studied to understand its behavior in various environments. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been used to elucidate its structure and confirm its purity. Additionally, computational studies have been employed to predict its electronic properties and reactivity patterns. These insights are crucial for optimizing synthetic routes and predicting potential side effects.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for pharmaceutical compounds like this one. Regulatory agencies require rigorous testing to demonstrate safety and efficacy before approval for clinical use. This involves comprehensive characterization of the compound's physical and chemical properties, as well as stability studies under various conditions. By adhering to these standards, manufacturers can ensure that their products meet the highest quality benchmarks.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Ongoing research efforts are focused on developing more potent derivatives with improved pharmacological profiles. Additionally, exploring new synthetic routes could lead to more efficient production methods at scale. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing these initiatives.
In conclusion,2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide represents a significant advancement in pharmaceutical chemistry with its unique structural features contributing to its potential as a therapeutic agent. The combination of a chloro-substituted amide, a trifluoromethyl group, and an oxazole ring makes it an attractive candidate for further optimization in drug development programs aimed at addressing various diseases.
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